molecular formula C18H17N3O5S B2963231 2-(4-ethoxyphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide CAS No. 923417-25-8

2-(4-ethoxyphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2963231
CAS No.: 923417-25-8
M. Wt: 387.41
InChI Key: SIXKDNFHGOQYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

A study by Koppireddi et al. (2013) describes the synthesis and evaluation of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives for their anti-inflammatory and antioxidant activities. Several compounds demonstrated significant antioxidant and anti-inflammatory effects, suggesting potential therapeutic applications for related benzothiazole derivatives (Koppireddi et al., 2013).

Antitumor Activity

Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings and evaluated their antitumor activity in vitro against various human tumor cell lines. This study highlights the antitumor potential of benzothiazole derivatives, offering a foundation for further research into compounds like 2-(4-ethoxyphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide (Yurttaş, Tay, & Demirayak, 2015).

Adenosine A2B Receptor Antagonists

Firooznia et al. (2011) explored the design of novel selective A2B antagonists starting from an N-(2-amino-4-methoxy-benzothiazol-7-yl)-N-ethyl-acetamide derivative, demonstrating the potential of benzothiazole-based compounds in developing drugs with good potency and selectivity against A2A and A1 receptors (Firooznia et al., 2011).

Antibacterial Applications

Chaudhari et al. (2020) reported on the synthesis of N-substituted phenyl acetamide benzimidazole derivatives and their systematic analysis against Methicillin-Resistant Staphylococcus aureus (MRSA), showcasing the antibacterial efficacy of these compounds (Chaudhari et al., 2020).

Green Synthesis and Chemical Applications

Qun-feng (2008) discussed the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes production, highlighting the environmentally friendly approach to synthesizing compounds with potential relevance to the queried chemical (Zhang Qun-feng, 2008).

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-3-26-13-6-4-11(5-7-13)8-16(22)19-18-20-17-14(25-2)9-12(21(23)24)10-15(17)27-18/h4-7,9-10H,3,8H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXKDNFHGOQYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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